Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate
Description
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate (CAS: 1823183-41-0) is a pyrimidine derivative with a molecular formula of C₁₅H₁₂ClF₄N₃O₂S and a molecular weight of 409.79 . Its structure features:
- A pyridin-2-yl group substituted with 3-chloro and 5-(trifluoromethyl) moieties.
- A pyrimidin-4-yl core with 5-fluoro and 6-methyl substituents.
- A thioacetate ester functional group (-S-CH₂-COOEt) at the pyrimidine’s 4-position.
This compound is part of a broader class of pyrimidine-based molecules, which are widely explored in medicinal and agrochemical research due to their bioactivity and metabolic stability conferred by halogen and trifluoromethyl groups .
Properties
IUPAC Name |
ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4N3O2S/c1-3-25-10(24)6-26-14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVGKQNLZOMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through a halogenation reaction.
Formation of the Pyrimidine Intermediate: The next step involves the synthesis of 5-fluoro-6-methylpyrimidine via a nucleophilic substitution reaction.
Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a thiolation reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyridine and pyrimidine derivatives exhibit promising anticancer properties. Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate has been explored for its potential to inhibit cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis through the modulation of specific signaling pathways, highlighting the compound's therapeutic potential in oncology .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Research Findings:
A comparative study on various thioesters showed that ethyl thioacetates, including this compound, displayed effective inhibition against gram-positive and gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and efficacy .
Pesticidal Activity
This compound has been evaluated for its pesticidal properties, particularly as an insecticide or fungicide.
Field Trials:
Field trials conducted on crops such as maize and wheat revealed that formulations containing this compound significantly reduced pest populations while being environmentally safe. The compound's mode of action involves disrupting the nervous system of pests, leading to paralysis and death .
Herbicidal Activity
The herbicidal potential of this compound is also noteworthy, especially in controlling weed species that compete with crops for nutrients and light.
Experimental Results:
Laboratory experiments indicated that the compound effectively inhibited the growth of several common weed species at low concentrations, suggesting its utility in formulating selective herbicides .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview:
- Formation of pyridine derivatives via nucleophilic substitution.
- Introduction of the thioacetate functionality through thiolation reactions.
- Final esterification to yield the desired product.
Characterization Techniques
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Comparative Analyses
a) Substituent Position and Electronic Effects
- Pyridine vs. Pyrimidine Substitution: The target compound’s pyridin-2-yl group (with 3-Cl and 5-CF₃) contrasts with Analog 1’s pyridin-3-yl substitution (6-CF₃). Analog 4 replaces the pyrimidine core with a thiazole ring, which is smaller and more π-electron-deficient, likely reducing hydrogen-bonding capacity compared to the pyrimidine-based target .
b) Functional Group Impact on Physicochemical Properties
- Ester vs. Acid Forms: The target’s thioacetate ester enhances lipophilicity (higher logP) compared to its carboxylic acid derivative (Analog 2), which may improve membrane permeability but reduce solubility .
c) Halogen and Trifluoromethyl Effects
- The target’s 5-fluoro and 3-chloro substituents on the pyrimidine and pyridine rings, respectively, contribute to steric bulk and metabolic stability. In contrast, Analog 1’s dual trifluoromethyl groups increase electronegativity and resistance to oxidation .
- Analog 4 retains a 3-fluoro substituent on its pyridine ring but lacks the pyrimidine’s methyl group, which could reduce steric hindrance in target interactions .
Biological Activity
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetate, with the CAS number 1823183-41-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF4N3O2S |
| Molecular Weight | 409.79 g/mol |
| Purity | >95% |
| InChI Key | UDKFFMRSQQNXBU-UHFFFAOYSA-N |
The compound exhibits a range of biological activities that are primarily attributed to its heterocyclic structure, which is known for its interactions with biological targets. The presence of the pyridine and pyrimidine rings enhances its ability to engage in hydrogen bonding and π-π stacking interactions with biomolecules, potentially influencing enzyme activity and receptor binding.
Antibacterial Activity
Research into related compounds has indicated that modifications in the pyridine and pyrimidine moieties can lead to enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus . The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial cell wall synthesis pathways or disruption of metabolic processes.
Case Studies
- Antiviral Screening : A study conducted on a series of heterocyclic compounds revealed that certain derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV), with EC50 values indicating effective inhibition at low concentrations . While specific data for this compound are not yet published, its structure suggests it could have similar effects.
- Antibacterial Properties : A screening assay targeting the Type III Secretion System (T3SS) in Gram-negative bacteria demonstrated that compounds with similar structural features effectively inhibited virulence factor secretion. This mechanism is crucial for developing new antibacterial agents against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
